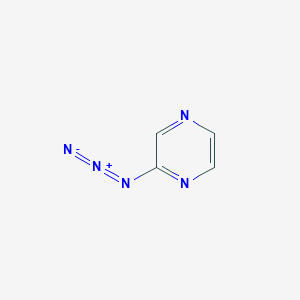

2-Azidopyrazine

Description

2-Azidopyrazine is a nitrogen-rich heterocyclic compound characterized by a pyrazine core (a six-membered aromatic ring with two nitrogen atoms at the 1,4-positions) substituted with an azide (-N₃) group at the 2-position. Its molecular formula is C₄H₃N₅, and it has a molecular weight of 137.10 g/mol. The azide group confers unique reactivity, making it valuable in click chemistry, thermolysis studies, and as a precursor to pyrrole derivatives via ring contraction .

Properties

CAS No. |

30466-91-2 |

|---|---|

Molecular Formula |

C4H3N5 |

Molecular Weight |

121.1 g/mol |

IUPAC Name |

2-azidopyrazine |

InChI |

InChI=1S/C4H3N5/c5-9-8-4-3-6-1-2-7-4/h1-3H |

InChI Key |

IFUYDRODXORJSO-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C=N1)N=[N+]=[N-] |

Canonical SMILES |

C1=CN=C(C=N1)N=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazine Derivatives

Structural and Functional Group Comparisons

The reactivity and applications of pyrazine derivatives are heavily influenced by substituents. Below is a detailed comparison:

Table 1: Key Properties of 2-Azidopyrazine and Analogues

Reactivity and Stability

- This compound: Thermolysis: Decomposes at 90°C (lower than aryl azides, which typically require >120°C). The reaction proceeds via a concerted mechanism, producing 2-cyano-4-hydroxypyrroles without forming nitrene intermediates . Click Chemistry: The azide group participates in Huisgen cycloaddition with alkynes, enabling bioconjugation applications.

- 2-Aminopyrazine: Exhibits stability under ambient conditions. The amino group facilitates electrophilic substitution reactions, forming imidazo-fused heterocycles (e.g., imidazo[1,2-a]pyrazines) via multicomponent reactions .

Pyrazine-2-carboxamides :

Key Differentiators of this compound

Thermal Instability : Uniquely low decomposition temperature due to the azide group’s electron-withdrawing effect.

Reactivity: Azide enables click chemistry and ring contraction, unlike amino or acetyl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.